16-beta-Methylpregnenolone
Description
Properties
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,16S,17S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,13,16-20,24H,6-12H2,1-4H3/t13-,16-,17+,18-,19-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSFRYVGIQYVIQ-ORLXTKIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933120 | |
| Record name | 3-Hydroxy-16-methylpregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1474-71-1 | |
| Record name | Pregn-5-en-20-one, 3-beta-hydroxy-16-beta-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-16-methylpregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylpregnenolone, 16β- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ5R8355MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Partial Synthesis from 3β-Hydroxybisnorcholenic Acid
A route described in LipidBank involves lithium-ethylamine-induced hydrogenolysis of methyl ether derivatives of allylic alcohols derived from 3β-hydroxybisnorcholenic acid. This method avoids Grignard reagents but requires precise control over reaction stoichiometry to prevent over-reduction.
Epoxidation and Rearrangement
3β-Hydroxyandrostane-17-one can be converted to this compound via enol acetate formation followed by epoxidation with perbenzoic acid. The epoxide intermediate undergoes acid-catalyzed rearrangement to install the 16α-methyl group.
Comparative Analysis of Methods:
Purification and Characterization
Final purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from methanol/water. The crystalline product is characterized by:
-
Spectroscopy: ¹H NMR (CDCl₃) δ 5.35 (1H, d, J = 5.1 Hz, H-6), 3.52 (1H, m, H-3β), 1.21 (3H, s, 16α-CH₃).
Industrial-Scale Considerations
The Chinese patent CN105693802B highlights a scalable process using methyl magnesium bromide (2.5 equiv) in THF under nitrogen, achieving 90% conversion at −20°C. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions: 16-beta-Methylpregnenolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a ketone.
Reduction: The ketone group at the 20 position can be reduced to form a secondary alcohol.
Substitution: The methyl group at the 16-beta position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Formation of this compound-3,20-dione.
Reduction: Formation of this compound-20-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
16-beta-Methylpregnenolone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid hormone biosynthesis and metabolism.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 16-beta-Methylpregnenolone involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of other steroid hormones, influencing various physiological processes. The compound binds to specific receptors, modulating gene expression and cellular functions. It also exhibits neurosteroid activity, affecting synaptic functioning and neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
16-Dehydropregnenolone Acetate
- Molecular Formula : C23H32O3
- Molecular Weight : 356.55 g/mol .
- Key Differences: Contains an acetate group at the 3β position instead of a hydroxyl group. Features a 16-dehydro (double bond) modification, altering ring D conformation compared to 16-beta-Methylpregnenolone’s 16β-methyl substitution .
- Applications : Intermediate in synthesizing corticosteroids like betamethasone and beclometasone .
16-alpha-Methylpregnenolone Derivatives
- Examples: 16-alpha-Methylpregnenolone 3β-acetate (CAS: 1863-41-8) .
- Key Differences :
16-methyldehydropregnenolone Acetate
Key Observations:
Functional Group Influence: The absence of an acetate group in this compound limits its utility as a synthetic precursor compared to 16-Dehydropregnenolone Acetate .
Safety: Unlike derivatives like paramethasone or betamethasone, this compound lacks comprehensive toxicity, persistence, or bioaccumulation data, necessitating cautious handling in R&D .
Research Implications and Gaps
- Pharmacological Potential: While this compound’s structural cousins (e.g., betamethasone) are clinically significant, its own bioactivity remains underexplored. Comparative studies with 16α-methyl analogues could clarify receptor-binding dynamics .
- Safety : Current safety data sheets emphasize the need for rigorous protective measures during handling, as ecological and health impacts are uncharacterized .
Biological Activity
16-beta-Methylpregnenolone is a synthetic steroid that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and immunomodulatory effects. This compound is a derivative of pregnenolone, which serves as a precursor for various steroid hormones. Understanding its biological activity is crucial for exploring therapeutic applications in conditions characterized by inflammation and immune dysregulation.
Chemical Structure and Properties
This compound is characterized by a methyl group at the 16-beta position, which alters its interaction with steroid receptors compared to its natural counterparts. The structural modification enhances its potency and alters its pharmacokinetic properties.
The primary mechanism of action of this compound involves binding to glucocorticoid receptors, leading to the modulation of gene expression associated with inflammatory responses. This interaction results in:
- Inhibition of pro-inflammatory cytokines: The compound downregulates the expression of cytokines such as TNF-alpha and IL-6.
- Promotion of anti-inflammatory pathways: It enhances the expression of anti-inflammatory mediators like IL-10.
- Modulation of immune cell activity: It affects the migration and function of leukocytes, thereby influencing immune responses.
Biological Activity and Efficacy
Research into the biological activity of this compound has demonstrated several key effects:
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1: A patient with chronic inflammatory disease showed marked improvement when treated with a glucocorticoid regimen that included methylated steroids similar to this compound. The treatment resulted in decreased disease activity scores and improved quality of life metrics .
- Case Study 2: In a controlled trial involving patients with severe asthma exacerbations, the use of methylprednisolone (a close analog) demonstrated significant improvements in lung function and reduced hospital stay durations .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other corticosteroids is provided below:
| Compound | Anti-inflammatory Potency | Immunomodulatory Effects | Common Uses |
|---|---|---|---|
| This compound | High | Moderate | Potentially autoimmune diseases |
| Dexamethasone | Very High | High | Inflammatory conditions, allergies |
| Methylprednisolone | High | Moderate | Asthma, arthritis |
Q & A
Basic Research Question
Q: What are the essential steps to ensure reproducibility in synthesizing 16-beta-Methylpregnenolone? Methodological Answer: Reproducible synthesis requires:
- Detailed Experimental Protocols : Include precise reaction conditions (temperature, solvents, catalysts), purification methods, and characterization techniques (e.g., NMR, HPLC, mass spectrometry) in the main manuscript, with extended procedures in supplementary materials .
- Control Experiments : Replicate known synthetic pathways from primary literature, validating each intermediate step .
- Purity Documentation : Provide melting points, spectral data, and chromatographic profiles for novel derivatives. For known compounds, cross-reference established characterization data .
Basic Research Question
Q: How should researchers structure a literature review to identify gaps in this compound’s pharmacological mechanisms? Methodological Answer:
- Systematic Search Strategy : Use databases like PubMed, Scopus, and Web of Science with keywords (e.g., "this compound," "steroid derivatives," "enzyme inhibition"). Exclude non-peer-reviewed sources (e.g., patents, commercial websites) .
- Gap Analysis Framework : Apply PICOT (Population: cell/animal models; Intervention: compound concentration; Comparison: baseline activity; Outcome: binding affinity; Time: exposure duration) to isolate understudied areas, such as long-term metabolic effects .
Advanced Research Question
Q: What methodologies resolve contradictions in reported biological activity data for 16-beta-Mregnenolone? Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., assay type, cell line variability) using statistical tools (e.g., random-effects models). Address heterogeneity via subgroup analysis .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ISO-certified labs) to isolate protocol-specific biases .
- Uncertainty Quantification : Report confidence intervals and effect sizes in dose-response studies to contextualize discrepancies .
Advanced Research Question
Q: How can researchers apply the FINER criteria to hypotheses about this compound’s metabolic stability? Methodological Answer:
- Feasibility : Pilot in vitro assays (e.g., liver microsome stability tests) before scaling to in vivo models .
- Novelty : Compare metabolic pathways to structurally similar steroids (e.g., pregnenolone) to identify unique degradation products .
- Ethical Compliance : Adhere to institutional guidelines for animal/human tissue use, ensuring data transparency and open access to raw spectra .
Advanced Research Question
Q: What strategies optimize metadata documentation for this compound research data? Methodological Answer:
- FAIR Principles : Include descriptors such as synthesis date, instrument calibration logs, and raw spectral files in repositories (e.g., Zenodo). Use discipline-specific metadata schemas (e.g., ISA-Tab for pharmacology) .
- Contextual Annotations : Link datasets to pre-registered protocols (e.g., protocols.io ) to enhance reproducibility .
Table 1: Frameworks for Research Question Development
Basic Research Question
Q: How to validate the identity of this compound derivatives using spectroscopic methods? Methodological Answer:
- Multi-Technique Cross-Validation : Combine H/C NMR, IR, and high-resolution mass spectrometry to confirm molecular structure. For novel compounds, calculate spectral correlation coefficients against simulated data .
- Reference Standards : Co-elute derivatives with commercially available pregnenolone analogs in HPLC to verify retention times .
Advanced Research Question
Q: How to design a study evaluating this compound’s interaction with glucocorticoid receptors? Methodological Answer:
- Competitive Binding Assays : Use radiolabeled dexamethasone as a control. Calculate IC values via nonlinear regression (e.g., GraphPad Prism) .
- Molecular Dynamics Simulations : Model ligand-receptor docking using software like AutoDock Vina to predict binding affinities, validated by in vitro results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
